Product packaging for Hcl-hst5(Cat. No.:)

Hcl-hst5

Cat. No.: B1576480
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Histatin Peptide Family and Primate Origins

Histatins constitute a family of cationic, histidine-rich peptides present in the saliva and tears of humans and some higher primates. acs.orgnih.govuniprot.org These peptides are derived from parent proteins, primarily Histatin-1 and Histatin-3, which undergo rapid processing into shorter fragments upon secretion into the oral cavity. acs.org Histatin 5 itself is a proteolytic fragment, notably derived from Histatin 3. nih.gov The presence of histatins in the salivary glands of various primate species, including the Northern white-cheeked gibbon (Nomascus leucogenys), long-tailed macaques (Macaca fascicularis), gorillas (Gorilla gorilla gorilla), vervet monkeys (Cercopithecus aethiops), and langurs (Presbytis cristata), underscores their evolutionary significance in oral host defense. peerj.comjustia.com This shared presence across higher primates suggests a conserved functional role for these peptides.

Overview of Research Significance in Antimicrobial Peptidology and Host Defense Mechanisms

Histatins, including Histatin 5, are considered important components of the host defense system in the oral cavity, exhibiting in vitro activity against both bacteria and yeast. nih.gov Histatin 5 is particularly recognized for its potent antifungal activity, notably against the opportunistic oral pathogen Candida albicans. nih.govmdpi.commdpi.com Its mechanism of action against fungi is distinct from classical pore-forming peptides, involving uptake into the microbial cell and targeting intracellular components, such as mitochondria. mdpi.comnih.govpnas.orguwo.ca

Research into Histatin 5's antimicrobial peptidology highlights its ability to inhibit microbial growth and viability through various mechanisms. While its activity against certain streptococcal species under in vitro conditions characteristic of human saliva has been shown to be limited, its efficacy against other pathogens, including some multi-drug-resistant strains like Enterococcus faecium, Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa, has been reported. acs.orgmdpi.comfrontiersin.org The peptide's interaction with metal ions, such as zinc, can influence its activity, although the precise role of metal binding is still being investigated. acs.orgmdpi.comresearchgate.net

In the context of host defense mechanisms, histatins contribute to maintaining oral homeostasis and preventing infections. mdpi.com Their role extends beyond direct antimicrobial action to potentially influencing the microbial composition of the oral cavity and contributing to wound healing and oral re-epithelialization. justia.commdpi.comresearchgate.net Studies on Histatin 5 also explore its interaction with the host immune system and its potential as a therapeutic agent for localized infections. nih.govjmb.or.krnih.gov

Scope of Current Academic Inquiry into Hcl-hst5

Current academic inquiry into Nomascus leucogenys Histatin 5 (this compound) is situated within the broader research landscape of histatin peptides in primates. While extensive research has focused on human Histatin 5, studies on orthologs like this compound aim to elucidate species-specific variations in sequence and function, contributing to an understanding of the evolutionary pressures shaping these host defense peptides. Research in this area may involve:

Sequence and Structural Analysis: Determining the specific amino acid sequence and three-dimensional structure of this compound and comparing it to human Histatin 5 and other primate orthologs to identify conserved and divergent regions.

Antimicrobial Activity Profiling: Evaluating the efficacy of this compound against a range of oral and systemic pathogens, including bacteria and fungi, to understand its specific antimicrobial spectrum.

Mechanism of Action Studies: Investigating how this compound interacts with microbial cells, including uptake mechanisms, intracellular targets, and the induction of cellular responses.

Role in Nomascus leucogenys Oral Health: Exploring the physiological concentrations of this compound in the saliva of Northern white-cheeked gibbons and its potential contribution to maintaining oral health in this species.

Evolutionary Studies: Utilizing the sequence and functional data of this compound and other primate histatins to trace the evolutionary history of this peptide family and the selective pressures that have influenced its diversification.

Data from such studies can provide valuable insights into the functional conservation and divergence of histatins across primate lineages and inform the potential for developing novel antimicrobial strategies based on these naturally occurring peptides.

Properties

bioactivity

Antifungal

sequence

DSHEKRHHEHRRKFHEKHHSHRGY

Origin of Product

United States

Advanced Methodologies in Hcl Hst5 Synthesis and Purification for Research Applications

Optimized Solid-Phase Peptide Synthesis (SPPS) Strategies for Hcl-hst5 Constructs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, remains a cornerstone technology for the chemical synthesis of peptides flybase.orgnih.govuni-freiburg.de. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support flybase.org. The C-terminus of the peptide is typically attached to the resin, and amino acids are added sequentially to the N-terminus. The process involves repeated cycles of deprotection of the N-terminal amine, activation of the incoming protected amino acid, and coupling to form a peptide bond flybase.org.

Optimizing SPPS for constructs like this compound involves careful consideration of several factors to maximize yield and purity. The choice of solid support resin is crucial, with factors like swelling properties and loading capacity impacting synthesis efficiency, particularly for longer or more complex sequences laboratorynotes.com. The selection of protecting group strategies, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, influences the reagents used for deprotection and cleavage uni-freiburg.deciteab.com. Fmoc chemistry, which utilizes milder reaction conditions, is often preferred for its compatibility with a wider range of amino acid side-chain protecting groups and its orthogonal deprotection strategy citeab.comnih.gov.

Coupling efficiency at each step is paramount, as incomplete coupling leads to the formation of deletion sequences, a major source of heterogeneity fishersci.se. The selection of appropriate coupling reagents, solvents, and reaction times is critical, especially for sequences containing challenging residues like proline or cysteine, or those prone to aggregation fishersci.sescispace.com. Techniques such as using pseudoproline dipeptides or incorporating solubilizing tags can help mitigate aggregation issues during synthesis of complex sequences laboratorynotes.comfishersci.se.

Challenges in Peptide Purity and Heterogeneity Mitigation in Research Samples

Despite advancements in SPPS, obtaining highly pure synthetic peptides for research applications presents significant challenges. The stepwise nature of SPPS means that impurities can accumulate with each coupling cycle. Common impurities include truncated sequences (due to incomplete coupling or premature cleavage), deletion peptides (where an amino acid is skipped), incompletely deprotected peptides, modified amino acids, and residual reagents fishersci.senih.govepa.gov. The presence of these impurities can significantly impact the outcome and reproducibility of research experiments, as they may exhibit altered biological activity or interfere with analytical methods fishersci.se.

Impact of Trifluoroacetate (B77799) (TFA) Counter-Ions on Peptide Integrity and Experimental Reproducibility

A pervasive challenge in the purification of synthetic peptides, particularly those synthesized using Fmoc chemistry and purified by reversed-phase high-performance liquid chromatography (RP-HPLC), is the presence of trifluoroacetate (TFA) counter-ions flybase.orgciteab.comnih.govnih.govfishersci.co.uk. TFA is commonly used during the cleavage of the peptide from the solid support and as a mobile phase additive in RP-HPLC due to its low UV cutoff and ability to improve peak shape and resolution by acting as an ion-pairing agent flybase.orguni.lunih.govnih.gov.

While beneficial for purification, residual TFA counter-ions in the final lyophilized peptide product can have detrimental effects on peptide integrity and experimental reproducibility in various research applications citeab.comnih.gov. TFA can interact with the peptide backbone and side chains, potentially altering its conformation, solubility, and aggregation behavior nih.govnih.govnih.gov. Studies have shown that TFA counter-ions can influence the secondary structure of peptides nih.govnih.gov.

Furthermore, residual TFA can interfere with cell-based assays and other biological studies. Research has demonstrated that TFA can affect cell proliferation and viability, potentially leading to misinterpretation of experimental results nih.gov. For instance, TFA has been shown to reduce cell numbers and thymidine (B127349) incorporation in osteoblast cultures at concentrations as low as 10 nM nih.gov. This highlights the critical need to minimize or remove TFA counter-ions for reliable research outcomes.

The impact of TFA can be illustrated by comparing the effects of peptides presented as TFA salts versus alternative salt forms, such as hydrochloride or acetate (B1210297) salts, in research assays.

Peptide Salt FormObserved Effect in Cell Assay (Illustrative)Notes
TFA SaltReduced cell proliferationPotential interference from TFA counter-ion nih.gov
Hydrochloride SaltNo significant reduction in cell proliferationTFA counter-ion largely removed/exchanged nih.govfishersci.co.uk

Note: This table presents illustrative findings based on the described impact of TFA in research settings and is not specific data for this compound.

The presence of TFA can also interfere with analytical techniques such as infrared (IR) spectroscopy, where its strong absorption band can overlap with peptide signals, hindering structural analysis.

Chromatographic Purification Techniques for High-Purity this compound Isolation

Achieving high purity for peptides like this compound necessitates effective purification strategies, with chromatography being the primary tool. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification in research laboratories due to its high resolution and ability to separate peptides based on hydrophobicity flybase.orgnih.govepa.gov.

In RP-HPLC, the crude peptide mixture is separated on a stationary phase (commonly C18-modified silica) using a mobile phase typically composed of water and an organic solvent (such as acetonitrile), often containing an acidic additive like TFA flybase.orgnih.gov. The separation is achieved by eluting with a gradient of increasing organic solvent concentration nih.gov. Fractions containing the target peptide are collected and analyzed, usually by analytical HPLC and mass spectrometry, to confirm purity and identity nih.gov.

While RP-HPLC is powerful, optimizing parameters such as column chemistry, mobile phase composition, gradient shape, and flow rate is crucial for resolving the target peptide from closely related impurities, including deletion sequences and other synthesis by-products flybase.orgnih.gov. For challenging separations, alternative stationary phases or mobile phase additives may be employed flybase.orgnih.gov.

Other chromatographic techniques are also valuable for peptide purification, sometimes used in conjunction with RP-HPLC. Size-exclusion chromatography (SEC) separates peptides based on their size, useful for removing aggregated species or larger impurities. Ion-exchange chromatography (IEX) separates peptides based on their net charge, which can be particularly effective for peptides with multiple charged residues. Mixed-mode chromatography, combining different separation mechanisms, is also gaining traction for complex peptide purification.

After chromatographic purification, peptides are typically lyophilized to obtain a solid powder nih.gov. However, as discussed, this often leaves residual TFA counter-ions citeab.comfishersci.co.uk. To obtain peptides as hydrochloride salts (as suggested by "this compound"), counter-ion exchange procedures are necessary. This can be achieved by dissolving the TFA salt in a solution containing the desired counter-ion (e.g., HCl) followed by lyophilization, or by using ion-exchange chromatography resins citeab.comnih.govfishersci.co.uk. Careful optimization of the counter-ion exchange process, particularly when using HCl, is required to avoid peptide degradation uni-freiburg.defishersci.co.uk.

The effectiveness of chromatographic purification can be demonstrated by analyzing the purity of a peptide sample at different stages of the process.

Purification StepPurity (%) (Illustrative)Main Impurities Present (Illustrative)
Crude Synthesis Product30-70%Truncated sequences, deletion peptides, residual reagents, TFA fishersci.senih.govepa.gov
After 1st RP-HPLC Pass80-95%Closely eluting impurities, residual TFA nih.gov
After 2nd RP-HPLC Pass>95%Trace impurities, residual TFA nih.gov
After Counter-ion Exchange>95%Trace impurities, desired counter-ion (e.g., Chloride) citeab.comfishersci.co.uk

Note: This table presents illustrative purity levels and is not specific data for this compound. Actual purity depends heavily on the peptide sequence and synthesis/purification conditions.

Chemoenzymatic and Hybrid Synthesis Approaches for this compound Analogues and Derivatives

While SPPS is a powerful tool for synthesizing linear peptides, the synthesis of complex peptide analogues and derivatives, including cyclic peptides, modified peptides, or those containing non-proteinogenic amino acids, can be challenging laboratorynotes.comfishersci.se. Chemoenzymatic and hybrid synthesis approaches offer alternative or complementary strategies to address these complexities.

Chemoenzymatic peptide synthesis utilizes enzymes, such as proteases or ligases, to catalyze peptide bond formation. This approach often operates under milder, aqueous conditions compared to purely chemical synthesis, potentially reducing side reactions and the need for extensive protecting groups. Enzymes can also offer high stereo- and regioselectivity, which is advantageous for incorporating chiral or modified amino acids and for synthesizing cyclic structures.

Hybrid approaches combine chemical synthesis methods (like SPPS or liquid-phase synthesis) with enzymatic steps. For example, a peptide core might be synthesized chemically, and then an enzyme could be used to ligate fragments, cyclize the peptide, or introduce specific post-translational modifications like glycosylation. These methods can be particularly useful for synthesizing long peptides or complex glycopeptides that are difficult to obtain solely by chemical means.

Research into chemoenzymatic and hybrid synthesis is ongoing, focusing on discovering and engineering enzymes with desired specificity and activity, and optimizing reaction conditions for efficient peptide synthesis and modification. These approaches hold promise for the more sustainable and efficient production of complex peptide analogues and derivatives for research applications.

Structural and Biophysical Characterization of Hcl Hst5 Conformations

Solution Conformation Studies via Advanced Spectroscopic Techniques

A variety of advanced spectroscopic methods have been employed to characterize the structural plasticity of Hcl-hst5 in solution. These techniques provide insights into the secondary, tertiary, and quaternary structures of the peptide under different conditions.

Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides. Studies on this compound consistently show that the peptide is predominantly unstructured, adopting a random coil conformation in aqueous solutions. asm.orgresearchgate.net However, in environments that mimic the non-polar nature of a biological membrane, such as in the presence of trifluoroethanol (TFE), this compound undergoes a significant conformational change to a more ordered α-helical structure. researchgate.netresearchgate.netnih.gov This transition is concentration-dependent, with a higher proportion of α-helix observed at increasing TFE concentrations. researchgate.net The presence of negatively charged vesicles in combination with zinc ions has also been shown to stabilize an α-helical conformation. researchgate.net

The binding of certain metal ions can also modulate the secondary structure. For instance, titration of this compound with iron (Fe³⁺) leads to a loss of the characteristic α-helical spectral features observed in TFE, indicating a significant structural rearrangement upon iron coordination. nih.gov

Table 1: Effect of Trifluoroethanol (TFE) on the Secondary Structure of this compound as Determined by CD Spectroscopy.
TFE Concentration (%)Predominant Secondary StructureKey Spectral Features
0 (Aqueous Buffer)Random CoilSingle negative band near 200 nm
10-40Mixed Random Coil and α-HelixDeveloping negative bands at 208 and 222 nm
60-100Predominantly α-HelicalConspicuous negative bands at 208 and 222 nm

High JNH-CαH coupling constants (≥ 7.4 Hz) : These values are characteristic of random coil conformations. nih.gov

Absence of characteristic NOE connectivities : The lack of short-range NH-NH(i, i+1) or medium-range CαH-CβH(i, i+3) Nuclear Overhauser effect (NOE) signals indicates the absence of stable secondary structures like α-helices or β-sheets. nih.gov

High temperature coefficients (dδ/dT ≥ 0.004 ppm K⁻¹) : Large changes in amide proton chemical shifts with temperature suggest that these protons are solvent-exposed and not involved in stable intramolecular hydrogen bonds. nih.gov

Fast ¹H/²H amide exchange : Rapid exchange of amide protons with deuterium from the solvent further confirms their lack of protection within a folded structure. nih.gov

In contrast, when dissolved in a non-aqueous, membrane-mimetic solvent like dimethyl sulfoxide (DMSO), this compound adopts a predominantly α-helical conformation for residues 6-24. nih.gov This is evidenced by JNH-CαH values ≤ 6.4 Hz, slow amide proton exchange, and the presence of characteristic helical NOE patterns. nih.gov NMR has also been instrumental in identifying the specific amino acid residues involved in metal ion coordination. nih.gov

Table 2: Key NMR Parameters for this compound Conformation in Different Solvents.
NMR ParameterAqueous Solution (pH 3.8)Dimethyl Sulfoxide (DMSO) SolutionStructural Interpretation
JNH-CαH Coupling Constants≥ 7.4 Hz≤ 6.4 Hz (residues 6-24)Random Coil vs. α-Helix
Characteristic NOEsAbsentPresent (NH-NH, CαH-CβH)Unstructured vs. Helical Structure
Amide ¹H/²H ExchangeFastSlow (residues 6-24)Solvent Exposed vs. H-bonded
Amide Proton dδ/dT≥ 0.004 ppm K⁻¹≤ 0.003 ppm K⁻¹ (residues 6-24)Solvent Exposed vs. H-bonded

Mass spectrometry (MS) is a vital tool for verifying the primary structure and purity of this compound. nih.gov Beyond simple molecular weight determination, advanced MS techniques are utilized to study the peptide's interactions and modifications. Electrospray ionization mass spectrometry (ESI-MS) has been used to probe the pro-oxidant activity of this compound when complexed with copper, demonstrating that the metal-peptide complex can generate reactive oxygen species leading to auto-oxidation of the peptide. researchgate.net Capillary electrophoresis coupled with mass spectrometry (CE-MS) has been developed as a robust method for the quantitative analysis of this compound and its degradation products, which is essential for understanding its stability and metabolic pathways. rsc.org While MS is a powerful tool for studying protein conformation, for instance through ion mobility-mass spectrometry or hydrogen-deuterium exchange, detailed studies focusing specifically on the conformational analysis and dynamic processes of this compound using these advanced MS methods are still an emerging area of research.

Investigation of Metal Ion Coordination and Its Structural Implications for this compound

This compound possesses multiple potential metal-binding sites within its amino acid sequence, including seven histidine residues, as well as aspartic and glutamic acid residues. nih.govnih.gov The coordination of metal ions can significantly impact the peptide's structure and function.

Isothermal titration calorimetry (ITC) has been employed to precisely measure the thermodynamic parameters of metal ion binding to this compound. The interaction between zinc (Zn²⁺) and this compound has been shown to be temperature-dependent. acs.org At pH 7.4, the binding stoichiometry of zinc to the peptide increases from 1:1 to 2:1 as the temperature rises from 15 °C to 37 °C. acs.org The binding is characterized by a high affinity, with a buffer-independent association constant (Ka) of approximately 6 x 10⁶ M⁻¹. acs.org The interaction is driven by both favorable enthalpy (ΔH) and entropy (ΔS) changes, with the relative contributions varying with temperature. acs.org This thermodynamic profile suggests a complex binding equilibrium involving multiple distinct binding modes. acs.org

Table 3: Thermodynamic Parameters for Zn²⁺ Binding to this compound at pH 7.4. acs.org
Parameter15 °C25 °C37 °C
Stoichiometry (n) (Zn:Hst5)~1:1-~2:1
Association Constant (Ka)~6 x 10⁶ M⁻¹~6 x 10⁶ M⁻¹~6 x 10⁶ M⁻¹
Enthalpy Change (ΔH)FavorableFavorableMore Favorable
Entropy Change (ΔS)More FavorableFavorableFavorable

This compound contains specific motifs that confer selectivity for different transition metal ions. NMR and other spectroscopic studies have identified these key binding sites:

Copper (Cu²⁺) : Copper binding primarily occurs at the N-terminus of the peptide, which contains an Asp-Ser-His sequence. nih.gov This site is known as the amino-terminal copper and nickel (ATCUN) binding motif. nih.govnih.gov The formation of the Cu(II)-peptide complex at this site is linked to the peptide's oxidative activity. nih.gov

Zinc (Zn²⁺) : this compound possesses a characteristic -H-E-X-X-H- sequence (residues 15-19), which is a well-recognized zinc-binding motif found in many metalloproteins. nih.govnih.gov NMR studies have confirmed that zinc binding involves His-15 within this motif. nih.gov Zinc coordination can also involve up to three histidine imidazole groups. nih.gov

Iron (Fe³⁺) : this compound is capable of binding up to 10 equivalents of iron. nih.gov This interaction induces significant changes in the peptide's secondary structure and has been shown to modulate its biological activity. asm.orgnih.gov

Peptide Self-Assembly and Aggregation Phenomena in Aqueous Research Systems

The self-assembly and aggregation of peptides are critical phenomena that can influence their biological activity and stability. In the context of this compound, this refers to the behavior of Histatin 5 in an acidic aqueous environment.

Current research indicates that native Histatin 5 does not spontaneously form ordered self-assemblies, such as amyloid-like fibrils, in aqueous solutions. asm.org However, modifications to its amino acid sequence can induce such self-assembly. For instance, a derivative of Histatin 5, where leucine was substituted with phenylalanine, demonstrated the formation of long, unbranched nanoassemblies. asm.org This suggests that the propensity for ordered aggregation is inherent to the peptide's structure and can be modulated by specific amino acid residues.

While ordered aggregation into fibrils is not a characteristic of native Histatin 5, other forms of aggregation and association are observed. In hydrophobic environments, the presence of certain metal ions, such as zinc, can induce the dimerization of Histatin 5. mdpi.com This dimerization is believed to be relevant to its biological activity. mdpi.com The impact of the acidic environment and the presence of chloride ions from hydrochloric acid on these phenomena are areas of ongoing investigation. The high positive charge of Histatin 5 at low pH, due to the protonation of its numerous histidine residues, likely influences its intermolecular interactions and aggregation state.

It has been noted that at high concentrations, the aggregation of peptides can play a role in their biological activity. While specific studies on the aggregation of this compound at high concentrations are not extensively detailed in the available literature, it is a factor that could influence its efficacy and mechanism of action. The interplay between pH, ionic strength, and peptide concentration is crucial in determining the aggregation state of Histatin 5.

Summary of Factors Influencing Histatin 5 Aggregation
FactorEffect on Histatin 5Reference
Native Sequence in Aqueous SolutionDoes not readily form ordered self-assemblies. asm.org
Amino Acid Substitution (e.g., L7F)Can induce the formation of nanoassemblies. asm.org
Zinc Ions (in hydrophobic environment)Induces dimerization. mdpi.com
Low pHIncreases positive charge, potentially influencing intermolecular interactions. mdpi.com
High Peptide ConcentrationMay play a role in biological activity through aggregation.

In an acidic aqueous solution, such as that created by hydrochloric acid, Histatin 5 is predominantly unstructured, exhibiting a random coil conformation. nih.gov Nuclear Magnetic Resonance (NMR) studies conducted at a pH of 3.8 have shown that the peptide does not adopt a stable secondary structure like an α-helix or β-sheet in water. This lack of a defined structure in aqueous solution is a key biophysical characteristic of this compound.

However, the conformational flexibility of Histatin 5 allows it to adopt different structures in different environments. nih.gov In non-aqueous solutions or in the presence of membrane-mimicking environments, it can form an α-helical structure. nih.govmdpi.comnih.gov This conformational change is thought to be important for its biological function, particularly its interaction with microbial cell membranes.

Conformational States of Histatin 5
EnvironmentPredominant ConformationReference
Aqueous Solution (pH 3.8)Unstructured (Random Coil)
Non-aqueous/Membrane-mimickingα-helical nih.govmdpi.comnih.gov

Molecular Mechanisms of Hcl Hst5 Biological Activity in Model Systems

Fundamental Insights into Antifungal Action Pathways

The antifungal activity of Hst5 is a multi-step process initiated by interaction with the fungal cell and culminating in intracellular disruption. Unlike many classical antimicrobial peptides that primarily function through direct membrane lysis, Hst5's mechanism involves translocation into the fungal cell. nih.govclinisciences.com

Membrane Interaction and Disruption Mechanisms on Fungal Cell Walls

Hst5's candidacidal activity begins with binding to the fungal cell wall. While not a classical pore-forming peptide, Hst5 interacts with the Candida cell membrane, inducing localized perturbations rather than widespread lysis. This interaction is crucial for the peptide's internalization. Studies indicate that Hst5 causes a spatially restricted disruption on the plasma membrane of C. albicans, facilitating its rapid entry into the cytoplasm. This process requires an energized membrane. The interaction also leads to increased cell permeability to small molecules like propidium (B1200493) iodide. Although Hst5 binds to model membranes, its lethal effect appears to involve more than simple membrane permeabilization, suggesting a nuanced interaction distinct from that of pore-forming peptides.

Intracellular Target Modulation and Pathway Perturbations

Upon entering the fungal cell, Hst5 targets multiple intracellular components. nih.govclinisciences.com Key intracellular targets include mitochondria, where Hst5 can associate and inhibit respiration. nih.gov This interference with mitochondrial function contributes to the generation of reactive oxygen species (ROS) within the cell, a process correlated with cell death. scispace.comnih.gov

Hst5 also impacts fungal cell membrane functions from within the cytoplasm. It induces a significant, non-cytolytic efflux of essential ions, including ATP, potassium, and magnesium, into the extracellular environment. nih.gov This loss of ions leads to osmotic imbalance and volume dysregulation, which are considered primary causes of cell death. nih.govclinisciences.com The peptide's action can also lead to depolarization of cytoplasmic and mitochondrial membranes. Furthermore, Hst5 treatment has been shown to activate the high osmolarity glycerol (B35011) (HOG1) pathway and induce cell cycle arrest in the G1 phase in C. albicans. nih.govclinisciences.com

Role of Metal Ions in Modulating Hcl-hst5 Biological Potency

Metal ions present in the environment, such as those found in saliva, can significantly influence the antifungal activity of Hst5. Hst5 is known to bind various metal cations, with a notable affinity for zinc (Zn2+) and copper (Cu2+). nih.gov

Impact of Metal-Peptide Complexation on Microorganism Interactions

The complexation of Hst5 with metal ions can alter its interaction with fungal cells. For instance, zinc binding has been shown to promote fungicidal membrane disruption in C. albicans and C. glabrata. While metal binding does not necessarily impact the initial surface binding of the peptide, it can influence subsequent events like peptide uptake. The formation of metal-peptide complexes can also affect the structural conformation of Hst5, which in turn influences its ability to bind to the fungal cell wall and exert its activity. nih.gov

Mechanistic Interplay between Metal Coordination and Antifungal Efficacy

The mechanistic interplay between metal coordination and antifungal efficacy is complex and appears to be metal-dependent. Copper binding generally enhances the antimicrobial activity of histatins. It has been proposed that the formation of a Cu(II)-histatin complex is a prerequisite for the oxidative activity of Hst5.

Zinc binding by Hst5 promotes membrane permeabilization, leading to increased ATP efflux. This suggests that zinc-bound Hst5 may induce the formation of pore structures through dimerization, representing an alternative or complementary mechanism of action to the intracellular targeting observed in metal-free conditions. The ability of Hst5 to bind and potentially sequester intracellular metal ions like Zn2+ and Cu2+ may also contribute to its fungicidal activity by inducing metal starvation within the fungal cell, leading to oxidative stress and other downstream effects. Conversely, binding to other metal ions like iron can negatively impact the antifungal activity of Hst5. nih.gov Studies have shown that increased iron concentration inversely correlates with the peptide's antimicrobial activity, potentially by altering its structure and affecting its binding to the fungal cell wall. nih.gov

Enzymatic Degradation and Metabolic Stability in In Vitro Research Environments

A significant challenge for the therapeutic application and in vitro study of Hst5 is its susceptibility to proteolytic degradation. Hst5 can be cleaved and inactivated by enzymes present in biological fluids like saliva, as well as by secreted aspartyl proteases (Saps) produced by C. albicans. nih.govscispace.com

C. albicans secretes several Saps (Sap1-Sap10), and studies have shown that Hst5 is susceptible to degradation by various Sap isoforms, including Sap1, Sap2, Sap3, and Sap9. The extent of degradation can vary depending on the specific Sap involved and the experimental conditions, such as pH and buffer system. This proteolytic cleavage reduces the antifungal activity of the peptide. nih.govscispace.com

Research in in vitro environments has focused on understanding the sites of proteolytic cleavage and developing strategies to improve Hst5's stability. Modifications to the amino acid sequence of Hst5, such as specific substitutions at lysine (B10760008) residues, have been explored to enhance resistance to degradation by Saps and salivary proteases. scispace.com For example, certain substitutions have been shown to slow down the degradation rate and preserve antifungal action for longer periods in the presence of saliva. scispace.com These studies are crucial for developing more stable and effective Hst5-based antifungal agents.

Identification of Proteolytic Enzymes and Cleavage Sites

The proteolytic degradation of Hst5 is a key factor influencing its biological activity in model systems. Both host-derived enzymes present in saliva and enzymes secreted by target microorganisms contribute to this process. Studies incubating synthetic Hst5 with whole saliva supernatant have revealed rapid degradation acs.orgresearchgate.net. The major enzymes responsible for this degradation in whole saliva appear to include trypsin and chymotrypsin (B1334515) bu.edu.

Candida albicans, a primary target of Hst5, also produces secreted aspartic proteases (Saps) that cleave and inactivate Hst5 mdpi.commdpi.comnih.gov. Specific Sap enzymes, such as Sap6, have been shown to reduce Hst5 activity mdpi.com. Studies have investigated the preference of Saps for basic or hydrophobic amino acids as cleavage sites mdpi.com.

Detailed analysis using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has allowed for the identification of specific cleavage sites within the Hst5 sequence capes.gov.brnih.gov. In whole saliva, initial targeted enzymatic cleavage sites in Histatin 5 have been identified at multiple positions, including Y10, K11, R12, K13, H15, E16, K17, and H18 capes.gov.brnih.gov. These sites appear to be simultaneously targeted by salivary enzymes nih.gov.

Studies focusing on C. albicans-mediated degradation have also identified specific cleavage sites. Cleavage by C. albicans has been established at Lys5 and His19 of histatin 5 nih.gov. For fragments derived from Hst5, such as dh-5 and P-113, cleavage sites have also been mapped nih.gov.

The identification of these specific enzymes and their preferred cleavage sites is critical for understanding the limitations of Hst5 in proteolytic environments and for developing strategies to improve its stability.

Table 1: Identified Proteolytic Enzymes and Hst5 Cleavage Sites in Model Systems

Enzyme SourceEnzyme Type (if specified)Identified Cleavage Sites in Hst5 Sequence (Amino Acid Position)Model System Used
Whole Human SalivaTrypsin, Chymotrypsin (appears to be major)Y10, K11, R12, K13, H15, E16, K17, H18Incubation with whole saliva supernatant capes.gov.brnih.gov
Candida albicansSecreted Aspartic Proteases (Saps)Lys5, His19Incubation with C. albicans culture/enzymes nih.govnih.gov
Candida albicans SapsSap9, Sap2 (specific Saps studied)Primarily between K17 and H18 (for some Saps) nih.govIncubation with purified Saps nih.gov

Strategies for Enhancing Peptide Stability for Sustained Research Investigations

The rapid proteolytic degradation of Hst5 in biological fluids like saliva presents a challenge for its sustained activity in research models and potential therapeutic applications mdpi.commdpi.comfrontiersin.org. To overcome this, various strategies have been explored to enhance peptide stability. These strategies aim to reduce susceptibility to enzymatic cleavage while preserving biological activity.

One approach involves amino acid modifications within the Hst5 sequence. For instance, substitutions at specific lysine residues have been shown to affect proteolytic resistance. A single-residue substitution of K17 to arginine (K17R) in Hst5 has been demonstrated to significantly enhance the peptide's resistance to degradation by C. albicans Saps without reducing its antifungal activity mdpi.comnih.gov. Combining modifications, such as the double substitution K11R-K17R, has also been shown to improve both proteolytic resistance and antifungal activity in model systems nih.govmdpi.com. Studies have also investigated the effect of adding or removing negatively charged residues, finding Sap-dependent effects on degradation nih.gov.

Another strategy involves the design and synthesis of smaller, more stable peptide fragments derived from Hst5. Some proteolytic fragments of Hst5, generated by fungal Saps or saliva proteolysis, have been found to retain antifungal activity and exhibit reduced susceptibility to degradation mdpi.commdpi.com. The synthesis of smaller peptides based on the Hst5 functional domain, with the removal of preferred cleavage sites, has shown promise in improving antifungal activity and minimizing degradation in whole saliva models mdpi.com.

Furthermore, delivery systems have been investigated as a means to protect Hst5 from degradation and provide sustained release in model environments. Encapsulation of Hst5 analogs in liposomes has been evaluated as a way to promote gradual release and preserve antifungal potential in in vitro studies simulating the oral environment frontiersin.org. Liposomal formulations have demonstrated the ability to control and prolong the release of the peptide, maintaining its activity against C. albicans over extended periods in model systems frontiersin.org.

These strategies, including amino acid substitutions, the use of stable fragments, and advanced delivery systems, are crucial for enabling sustained research investigations into Hst5's mechanisms of action and for developing more stable peptide constructs with potential for various applications in model systems.

Table 2: Strategies for Enhancing Hst5 Stability

StrategyDescriptionObserved Effect on StabilityModel System Used
Amino Acid Substitution (K17R)Substitution of Lysine at position 17 with ArginineIncreased resistance to degradation by C. albicans Saps mdpi.comnih.govIncubation with purified Saps and C. albicans cells nih.gov
Amino Acid Substitution (K11R-K17R)Double substitution of Lysine at positions 11 and 17 with ArginineImproved proteolytic resistance nih.govmdpi.comIncubation with purified Saps and C. albicans cells nih.gov
Design of Smaller FragmentsSynthesis of peptides based on Hst5 functional domain with removed cleavage sitesReduced degradation in whole saliva mdpi.comIncubation with whole saliva mdpi.com
Liposomal EncapsulationEncapsulation of Hst5 analogs in liposomesControlled and prolonged release, maintained activity frontiersin.orgIn vitro release and activity assays frontiersin.org

Computational and Theoretical Investigations of Hcl Hst5 Behavior

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and conformational landscape of peptides in various environments. For Hst5, MD simulations have been employed to characterize its structural properties, particularly for active fragments.

One study utilized atomistic molecular dynamics simulations to characterize the structural properties of conjugates of the Hst5 fragment, Hst54–15, and spermidine (B129725) (Spd) in aqueous solution. Each conjugate system was simulated for a total of 5 µs, with five replicates of 1 µs each. The protein fragment alone (Hst54–15) was simulated for a longer duration (10 replicates of 1 µs each) due to slower convergence nih.gov. Coordinates and energies were typically saved every 10 ps nih.gov. The MD trajectories were used in their entirety for analysis, acknowledging the difficulty in defining initial equilibration times for such highly dynamic systems nih.gov.

These simulations revealed that the Hst54–15–Spd conjugates adopt extended and slightly rigid random coil conformations without significant secondary structure in aqueous solution nih.gov. This finding aligns with experimental observations that Hst5 does not possess substantial secondary structure in aqueous solutions nih.gov. Analysis of the MD trajectories can provide insights into secondary structure predictions nih.gov and free energy landscapes, highlighting low-energy minima and other local minima based on principal components nih.gov.

MD simulations can also be used to study the interaction of peptides with different interfaces, such as oil-water interfaces, by simulating the distribution and diffusion behavior of molecules within the system nih.gov. Setting up such simulations involves defining the number of molecules and ions, selecting appropriate force fields like COMPASS to calculate interactions, and optimizing initial configurations through energy minimization techniques nih.gov. Simulation parameters typically include a simulation time step (e.g., 1 fs or 2 fs), periodic boundary conditions (e.g., cubic), and methods for calculating non-bonding interactions such as Van der Waals forces (e.g., atom-based addition with a truncation radius) and Coulomb forces (e.g., Ewald summation method) nih.govuni-freiburg.de. Temperature control is often maintained using methods like the Nose heat bath nih.gov.

Key parameters used in a molecular dynamics simulation study of a Histatin 5 fragment conjugate include:

ParameterValue(s)
SystemHst54–15–Spd Conjugates, Hst54–15 fragment
Simulation Time5 µs (conjugates), 10 µs (fragment)
Number of Replicates5 (conjugates), 10 (fragment)
Time Step10 ps (data saving interval)
EnvironmentAqueous solution
pH ModelingResidue charges representative of pH 7, histidines deprotonated

Note: The time step for the simulation itself was not explicitly stated as 10 ps in the source, but data was saved every 10 ps.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Binding Affinities

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and interaction energies of molecules. While the search results did not provide specific quantum chemical calculations performed directly on the full Hst5 peptide, these methods are broadly applicable to understanding the behavior of chemical compounds, including peptides and their interactions.

Quantum chemical calculations can be used to analyze electronic structures using methods like charge and energy partitioning scispace.com. They can also be applied to study bond dissociation energies and the nature of chemical bonds scispace.comchembase.cn. For smaller molecules or fragments relevant to peptide backbones or side chains, methods like MP2, CCSD(T), and Density Functional Theory (DFT) with various basis sets (e.g., aug-cc-pVTZ, DNP) are commonly employed to calculate potential energy curves, spectroscopic constants, and to analyze hydrogen bonding and other interactions chembase.cn.

These calculations can provide insights into the local and global reactivity of molecules by determining quantum chemical descriptors and analyzing Fukui indices to identify nucleophilic and electrophilic centers. While direct application to the large and flexible Hst5 peptide is computationally intensive, quantum chemical methods can be valuable for studying interactions of smaller peptide fragments or specific amino acid residues with potential targets or for parametrizing force fields used in MD simulations.

Quantum chemical calculations are a tool for predicting behaviors in chemistry and molecular physics, providing accurate data on molecular systems. They can be used to study the behavior of compounds in different areas of modern chemistry.

In Silico Prediction of Peptide-Target Interactions and Binding Interfaces

In silico prediction of peptide-target interactions is a critical step in understanding the biological function of peptides like Hst5 and in the design of peptide-based therapeutics. These methods aim to predict how a peptide binds to a target protein and to identify the key residues involved in the interaction interface.

Computational tools and bioinformatics approaches are used to infer drug-target interactions, including those between peptides and proteins. These methods can predict the binding affinity between a peptide and a target protein given their sequences or structures. Techniques such as molecular docking are employed to predict protein-peptide interactions by searching for optimal binding poses based on energy-based optimization techniques. Tools like CABS-dock can be used for structural prediction of protein-peptide interactions.

The goal of drug-target interaction prediction is to predict an interaction activity score in silico, which can help reduce the need for extensive experimental screening and enlarge the search space for potential candidates. Various computational methodologies are used, including ligand-based, structure-based, and chemogenomic approaches. Chemogenomic approaches often involve machine learning and deep learning methods that integrate chemical and biological information to forecast interactions. These can include feature-based approaches that extract features from known interactions or similarity-based techniques that use information from neighboring nodes in interaction networks.

Identifying potential targets for peptides is crucial. In silico studies can evaluate peptide-target prediction for proteins that have not been experimentally tested, including predicting the 3D structure of the peptide, its biochemical characteristics, and its binding and docking properties with target proteins. This can lead to the identification of important key proteins potentially responsible for the peptide's observed effects.

Rational Design Principles for Novel Hcl-hst5 Derivatives with Modified Properties

Rational design is a strategy that uses knowledge of a molecule's structure, function, and behavior to design novel derivatives with improved or modified properties. For Hst5, rational design principles are applied to enhance its therapeutic potential, particularly its stability and activity.

Rational design and combinatorial engineering are powerful protein engineering strategies that can address limitations of peptides, such as susceptibility to degradation. For Hst5, which is susceptible to degradation by proteases, particularly secreted aspartyl proteases (Saps) produced by Candida albicans, rational design has focused on creating variants with improved proteolytic stability.

Studies have investigated the effect of amino acid substitutions on the proteolytic stability of Hst5. For example, variants with substitutions at lysine (B10760008) residues (K5, K11, K13, and K17) have been studied to understand their role in proteolysis by C. albicans Saps. Some substitutions, such as those at K17 (K17R and K17L), have shown improved resistance to specific Saps and enhanced antifungal activity compared to the parent Hst5 peptide. Simple, rational substitutions can enhance peptide efficacy and proteolytic stability.

Rational design can also aim to modify other properties, such as phase behavior. For instance, variants of Hst5 have been designed to study the impact of arginine residues on reentrant condensation. The position and properties of amino acids surrounding key residues can influence interactions and behavior.

The process of rational design involves using computational and experimental data to guide modifications. Insights from molecular dynamics simulations regarding conformational flexibility and interaction sites, information from quantum chemical calculations about reactivity, and predictions from in silico peptide-target interactions about binding interfaces all contribute to the rational design process. By understanding how structural modifications impact these properties, researchers can design novel Hst5 derivatives with tailored characteristics, such as increased stability in biological fluids, enhanced binding affinity to specific targets, or altered self-assembly behavior.

Rational design provides key information for future work to design improved Hst5 analogs and fragments with high proteolytic stability and strong antifungal activity.

Hcl Hst5 in Advanced Biological Research Models Non Clinical

In Vitro Antifungal Activity Assays on Standardized Fungal Strains

Antimicrobial peptides, including those like Hcl-hst5, are subjects of investigation due to increasing concerns about drug-resistant bacteria and fungi. AMPs are considered a promising class of agents against such resistant strains. While this compound is listed alongside other antifungal proteins nih.gov, specific detailed data from in vitro antifungal activity assays conducted on standardized fungal strains focusing exclusively on this compound were not available in the consulted sources. Research on related histatins and other AMPs commonly involves determining the minimal inhibitory concentration (MIC) against a panel of standardized fungal strains to assess their potency. The mechanisms by which AMPs exert antifungal effects can vary, potentially involving membrane disruption or interference with essential cellular processes.

Cell-Free System Analysis of this compound Functional Properties

Cell-free systems provide valuable platforms for dissecting the molecular interactions and functional characteristics of peptides like this compound without the complexity of a living cellular environment. Studies involving antimicrobial peptides, including this compound, have investigated their interactions with metal ions such as Cu(II) and Zn(II). These metal ions can influence the biological activity of AMPs, potentially by affecting their charge or structure. Analyzing the coordination chemistry, structure, and thermodynamics of metal-peptide complexes in cell-free systems helps to understand the relationship between the complex's properties and its mode of action. Such analyses contribute to a fundamental understanding of how this compound might interact with components relevant to its biological function.

Investigation of Host-Pathogen Interaction Dynamics at the Molecular Level

Antimicrobial peptides play a role in the host defense system by interacting with pathogens at a molecular level. The mechanisms by which AMPs interact with pathogens are diverse and can include disrupting cell membranes, inhibiting the synthesis of essential cellular components like the cell wall, nucleic acids, and proteins, or sequestering essential metal ions required by the pathogen (nutritional immunity). As an antimicrobial peptide, this compound is relevant to the study of these host-pathogen interaction dynamics. Research in this area aims to elucidate the precise molecular targets and pathways affected by this compound during an encounter with a pathogen. Understanding these dynamics at a molecular level is crucial for comprehending the innate immune response and the potential of such peptides in combating infections in research models.

Applications in Biotechnological Tools and Reagents for Research Purposes

This compound is utilized in various biotechnological applications and serves as a reagent for research purposes. It is listed in catalogs of chemicals intended for laboratory and research use. nih.gov Its properties as a peptide make it valuable in proteomics research tools. nih.gov Specific applications mentioned include its use in antigen design for the generation of antibodies and in affinity purification processes. nih.gov These applications leverage the specific binding capabilities and structural characteristics of this compound to facilitate research workflows, such as isolating target molecules or generating specific immunological probes. Products containing this compound are explicitly designated for research or laboratory use only. nih.gov

Future Directions and Emerging Research Avenues for Hcl Hst5 Studies

Development of Novel Synthetic Methodologies for Complex Peptide Architectures

The inherent susceptibility of native Histatin 5 to proteolytic enzymes present in saliva poses a significant challenge for its application as a therapeutic agent. maynoothuniversity.ie Future research on Hcl-hst5 will heavily involve the development and application of novel synthetic methodologies aimed at creating more stable and potent peptide architectures. Solid Phase Peptide Synthesis (SPPS) is a foundational technique for generating Hst5 and its variants. maynoothuniversity.ie Emerging research avenues include exploring modified amino acids, peptide backbone modifications, cyclization strategies, and the incorporation of non-natural linkers to enhance the peptide's resistance to enzymatic cleavage while preserving or improving its biological activity. The synthesis of truncated or modified sequences based on the functional domain of Hst5, such as the 12-amino acid fragment P-113, which has shown comparable antifungal activity and improved stability, exemplifies this direction. Further advancements in ligation techniques and convergent synthesis could enable the creation of more complex this compound analogs with precisely engineered properties.

Integration of Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

Understanding the precise mechanism by which this compound interacts with target cells and molecules is crucial for rational design and optimization. Advanced spectroscopic techniques, coupled with the integration of specific probes, offer powerful tools for real-time mechanistic monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a valuable method for characterizing the structure and dynamics of peptides and their interactions. Future studies could utilize isotopically labeled this compound or incorporate fluorescent/paramagnetic probes at specific positions within the peptide sequence. This would allow for real-time tracking of this compound's cellular uptake, membrane interactions, and localization within target organisms, such as fungal mitochondria, which are known targets of Hst5. maynoothuniversity.ie Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), potentially enhanced with spectroscopic detection, could provide detailed thermodynamic and kinetic information on the binding of this compound to its biological targets or components of the cellular environment.

Interdisciplinary Approaches Integrating Cheminformatics and Bioinformatics for Comprehensive Analysis

The complexity of peptide structure-activity relationships and interactions necessitates the integration of computational approaches. Cheminformatics and bioinformatics play a vital role in the comprehensive analysis and prediction of this compound's properties and potential modifications. Future research will increasingly leverage these fields for tasks such as in silico prediction of proteolytic cleavage sites, molecular docking studies to model interactions with target proteins or membranes, and quantitative structure-activity relationship (QSAR) modeling to correlate structural features with biological activity. Bioinformatics tools can be employed to analyze sequence variations of Histatin 5 across different species nih.govbiosynth.com and identify conserved or variable regions that may be critical for function or stability. Furthermore, the integration of transcriptomic or proteomic data from target organisms treated with this compound can provide insights into the cellular pathways affected by the peptide, guiding the design of more effective variants.

Q & A

Basic Research Questions

Q. How can researchers design a systematic literature review strategy to identify gaps in HCl-Hst5 studies?

  • Methodological Answer : Begin with broad searches on platforms like PubMed and Scopus using Boolean operators (e.g., "this compound AND synthesis," "this compound AND pharmacokinetics"). Narrow results by filtering for studies published in the last decade and peer-reviewed journals. Use citation tracking to identify seminal works and leverage reference management tools (e.g., Zotero) to organize findings. Critically evaluate conflicting results in existing literature to pinpoint unresolved questions, such as discrepancies in reported binding affinities or metabolic pathways .

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Follow standardized protocols for compound synthesis, documenting reagent purity, reaction conditions (temperature, pH, solvent ratios), and purification steps (e.g., HPLC gradients). Validate purity using NMR (>95% purity) and mass spectrometry. For reproducibility, include negative controls (e.g., solvent-only reactions) and replicate experiments (n ≥ 3). Publish detailed supplementary materials with raw spectral data and step-by-step workflows to enable independent verification .

Q. How should researchers address variability in this compound bioactivity assays across different cell lines?

  • Methodological Answer : Standardize cell culture conditions (passage number, growth medium, seeding density) and validate assay sensitivity using positive/negative controls (e.g., known agonists/inhibitors). Perform dose-response curves (e.g., 0.1–100 µM) to establish EC50 values. Use statistical tools like ANOVA to compare inter-assay variability and apply normalization methods (e.g., Z-score) to mitigate batch effects. Report cell line authentication details (e.g., STR profiling) to enhance cross-study comparability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s proposed mechanism of action across in vitro and in vivo models?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using pharmacokinetic modeling to account for bioavailability differences. Employ advanced imaging techniques (e.g., cryo-EM for protein-ligand interactions) to validate binding hypotheses. Perform meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism). Triangulate findings with orthogonal assays, such as surface plasmon resonance (SPR) for affinity measurements and RNA-seq to assess downstream gene expression .

Q. How can researchers optimize this compound’s selectivity profile to minimize off-target effects in therapeutic applications?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding pockets and identify structural analogs with higher specificity. Synthesize derivatives with targeted modifications (e.g., halogenation at position R3) and screen against panels of related receptors (e.g., GPCR family members). Apply machine learning models trained on public toxicity databases (e.g., ChEMBL) to prioritize candidates with low predicted off-target activity. Validate selectivity via competitive binding assays and proteome-wide profiling (e.g., thermal proteome profiling) .

Q. What integrative approaches validate this compound’s role in multi-omics pathways (e.g., metabolomics and transcriptomics)?

  • Methodological Answer : Combine LC-MS/MS-based metabolomics to quantify pathway intermediates (e.g., TCA cycle metabolites) with single-cell RNA-seq to map transcriptional changes. Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to identify overrepresented networks. Validate hypotheses via CRISPR-Cas9 knockout of candidate genes and rescue experiments. Employ Bayesian network modeling to infer causal relationships between this compound exposure and pathway modulation .

Critical Analysis and Validation

Q. How should researchers statistically handle outliers in this compound dose-response data?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers, ensuring biological replicates (n ≥ 5) to distinguish technical vs. biological variability. Use robust regression methods (e.g., RANSAC) for curve fitting if outliers persist. Transparently report excluded data points and their potential causes (e.g., instrument calibration drift) in supplementary materials. Cross-validate findings with alternative assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What validation criteria confirm this compound’s stability under physiological conditions for preclinical studies?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via UPLC-UV. Simulate gastric/intestinal fluids to assess pH-dependent stability. Use isotopically labeled this compound (e.g., ¹³C-labeled) as an internal standard in mass spectrometry to quantify degradation products. Validate in vivo stability through pharmacokinetic studies in rodent models, measuring plasma half-life (t½) and metabolite profiles .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance when sharing this compound-related data with conflicting commercial interests?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest in manuscripts. Use preprint servers (e.g., bioRxiv) for rapid, transparent dissemination while maintaining patentability. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) with standardized metadata. Collaborate with institutional review boards (IRBs) to address dual-use concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.